Cas no 823-22-3 ((R/S)-δ-Hexalactone)

(R/S)-δ-Hexalactone structure
(R/S)-δ-Hexalactone structure
商品名:(R/S)-δ-Hexalactone
CAS番号:823-22-3
MF:C6H10O2
メガワット:114.142402172089
MDL:MFCD00083574
CID:39978
PubChem ID:13204

(R/S)-δ-Hexalactone 化学的及び物理的性質

名前と識別子

    • delta-Hexanolactone
    • delta-Hexalactone~5-Hydroxyhexanoic acid lactone
    • 5-Methyl-Delta-Valerolactone
    • 6-methyloxan-2-one
    • HEXALACTONE, DELTA-(RG)
    • tetrahydro-6-methyl-2H-Pyran-2-one
    • &delta
    • δ-Hexalactone
    • 5-Methyl-δ-valerolactone
    • 5-Hydroxyhexanoic acid lactone
    • delta-Caprolactone
    • delta-Methyl-delta-valerolactone
    • delta-Hexalactone
    • 2H-Pyran-2-one, tetrahydro-6-methyl-
    • .delta.-Caprolactone
    • 6-Methylvalerolactone
    • 5-Hexanolide
    • .delta.-Hexalactone
    • Hexanoic acid, 5-hydroxy-, lactone
    • RZTOWFMDBDPERY-UHFFFAOYSA-N
    • .delta.-Methyl-.delta.-valerolactone
    • Hexanoic acid, .delta.-lactone
    • 5-Hexalactone
    • Hexalactone, delta-
    • hexalacto
    • Hexanoic acid, 5-hydroxy-, lactone (6CI, 7CI)
    • Tetrahydro-6-methyl-2H-pyran-2-one (ACI)
    • (RS)-δ-Hexalactone
    • (±)-5-Hexanolide
    • (±)-δ-Hexalactone
    • 6-Methyl-2H-tetrahydropyran-2-one
    • 6-Methyl-δ-valerolactone
    • 6-Methyltetrahydropyran-2-one
    • Hexanoic acid, 5-hydroxy-, δ-lactone
    • NSC 134774
    • NSC 32863
    • δ-Caprolactone
    • δ-Hexanolactone
    • δ-Hexanolide
    • δ-Methyl-δ-valerolactone
    • (R/S)-δ-Hexalactone
    • MDL: MFCD00083574
    • インチ: 1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3
    • InChIKey: RZTOWFMDBDPERY-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCCC(C)O1
    • BRN: 80501

計算された属性

  • せいみつぶんしりょう: 114.06808
  • どういたいしつりょう: 114.06808
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 98.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 1
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 無色〜淡黄色の油状液体は、ヤシ油とクリーム状の香りを持ち、焦げと果物の香りを持つ。
  • 密度みつど: 1.037
  • ゆうかいてん: 18°C
  • ふってん: 115°C/22mmHg(lit.)
  • フラッシュポイント: 225 ºF
  • 屈折率: 1.452
  • すいようせい: Immiscible with water.
  • PSA: 26.30000
  • LogP: 1.10200
  • ようかいせい: 水に微溶解し、エーテル、エタノール、油、プロピレングリコールに溶けやすい。
  • FEMA: 3167

(R/S)-δ-Hexalactone セキュリティ情報

(R/S)-δ-Hexalactone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
KP846-5g
(R/S)-δ-Hexalactone
823-22-3 98%
5g
¥64.0 2022-05-30
Enamine
EN300-29539-0.05g
6-methyloxan-2-one
823-22-3 95.0%
0.05g
$19.0 2025-03-19
Enamine
EN300-29539-1.0g
6-methyloxan-2-one
823-22-3 95.0%
1.0g
$24.0 2025-03-19
Enamine
EN300-29539-50.0g
6-methyloxan-2-one
823-22-3 95.0%
50.0g
$94.0 2025-03-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0759-25g
(R/S)-δ-Hexalactone
823-22-3 99.0%(GC)
25g
¥475.0 2022-05-30
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19274-25g
delta-Hexanolactone, 98%
823-22-3 98%
25g
¥621.00 2023-03-03
Ambeed
A782970-500g
6-Methyltetrahydro-2H-pyran-2-one
823-22-3 98% GC
500g
$307.0 2025-02-21
Enamine
EN300-29539-50g
6-methyloxan-2-one
823-22-3 95%
50g
$94.0 2023-09-06
TRC
H294195-25g
(R/S)-δ-Hexalactone
823-22-3
25g
$ 138.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M60800-100g
5-Methyl-Delta-Valerolactone
823-22-3 98%
100g
¥576.0 2022-04-27

(R/S)-δ-Hexalactone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Hydrogen Catalysts: 2662909-39-7 Solvents: Isopropanol ;  24 h, 30 atm, 100 °C
リファレンス
Efficient hydrogenation of levulinic acid catalyzed by spherical NHC-Ir assemblies with atmospheric pressure of hydrogen
Shen, Lingyun; et al, Green Chemistry, 2021, 23(14), 5037-5042

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium periodate ,  Ruthenium dioxide
リファレンス
Ruthenium tetroxide oxidation of simple ethers: a systematic study
Smith, Amos B. III; et al, Synthetic Communications, 1980, 10(3), 205-11

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: 2111154-42-6 Solvents: Water ;  5 bar, 130 °C
リファレンス
Efficient Iridium Catalysts for Base-Free Hydrogenation of Levulinic Acid
Wang, S.; et al, Organometallics, 2017, 36(16), 3152-3162

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, peroxymonosulfate (1:1) Catalysts: L-Phenylalanine, N-(4-methyl-3-sulfobenzoyl)-, sodium salt (1:1) (polystyrene-supported) Solvents: Acetonitrile ;  70 °C
リファレンス
Oxidation of alcohols in continuous flow with a solid phase hypervalent iodine catalyst
Bensberg, Kathrin; et al, ChemRxiv, 2023, 1, 1-6

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  3 min, 250 psi, 130 °C
リファレンス
Facile Baeyer-Villiger oxidation of cyclic ketones: conventional versus microwave-assisted approach
Randino, Rosario; et al, Tetrahedron Letters, 2015, 56(42), 5723-5726

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Anatase (TiO2) ,  Ruthenium Solvents: 1,4-Dioxane ;  25 h, 4 MPa, 150 °C
リファレンス
Pathway to fully-renewable biobased polyesters derived from HMF and phenols
Tavana, Jalal; et al, Polymer Chemistry, 2022, 13(9), 1215-1227

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 1-Carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid ,  Hydrogen Catalysts: Nickel
リファレンス
Syntheses in the pyran series. II. The oxymethylenelactone rearrangement
Korte, Friedhelm; et al, Chemische Berichte, 1955, 88, 1676-84

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Benzene ;  4 h, 85 °C
リファレンス
H-Bonding-promoted radical addition of simple alcohols to unactivated alkenes
Tian, Yunfei; et al, Green Chemistry, 2017, 19(21), 5230-5235

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Bis[μ-[1,3,5-benzenetricarboxylato(3-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohex… Solvents: Octane ;  18 h, 120 °C
リファレンス
Strongly Lewis Acidic Metal-Organic Frameworks for Continuous Flow Catalysis
Ji, Pengfei ; et al, Journal of the American Chemical Society, 2019, 141(37), 14878-14888

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 2-Propanethiol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
リファレンス
Cooperative Catalysis of Samarium Diiodide and Mercaptan in a Stereoselective One-Pot Transformation of 5-Oxopentanals into δ-Lactones
Hsu, Jue-Liang; et al, Organic Letters, 1999, 1(12), 1989-1991

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  overnight, rt
リファレンス
Direct room-temperature lactonization of alcohols and ethers onto amides: an "amide strategy" for synthesis
Valerio, Viviana; et al, Chemistry - A European Journal, 2013, 19(8), 2606-2610

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Nickel iodide (NiI2) ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid
リファレンス
Barbier-type reactions of cyclic acid anhydrides and keto acids mediated by an SmI2/(NiI2-catalytic) system. Preparation of disubstituted lactones
Machrouhi, Fouzia; et al, European Journal of Organic Chemistry, 1998, (11), 2431-2436

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Stannous octoate ;  2 h, 130 °C
リファレンス
Rapid and Controlled Polymerization of Bio-sourced δ-Caprolactone toward Fully Recyclable Polyesters and Thermoplastic Elastomers
Li, Changjian; et al, Angewandte Chemie, 2022, 61(16),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
リファレンス
Exploiting the Geminal Acylation Reaction to Produce Beta-Turn Peptidomimetic
Elliott, Christine E., 2001, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
リファレンス
Stereodivergent Preparation of Valuable γ- or δ-Hydroxy Esters and Lactones through One-Pot Cascade or Tandem Chemoenzymatic Protocols
Diaz-Rodriguez, Alba; et al, ACS Catalysis, 2014, 4(2), 386-393

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Stannous octoate ;  2 h, 180 °C
リファレンス
Chemically Recyclable Thermoplastic Polyurethane Elastomers via a Cascade Ring-Opening and Step-Growth Polymerization Strategy from Bio-renewable δ-Caprolactone
Yan, Qin; et al, Macromolecules (Washington, 2022, 55(10), 3860-3868

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadate(9-), [heptacosa-μ-oxopentadecaoxo[μ9-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO… Solvents: Water ,  1-Butanaminium, N,N,N-triethyl-4-sulfo-, tetrafluoroborate(1-) (1:1) ;  3 h, 50 °C
リファレンス
Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4]
Hu, Yu-Lin; et al, RSC Advances, 2015, 5(32), 24936-24943

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: 4-(Benzoyloxy)-2,2,6,6-tetramethylpiperidine-1-oxyl Solvents: Toluene ;  1 h, rt
1.2 Reagents: Potassium hydroxide ,  Potassium ferricyanide Solvents: Water ;  5 h, rt
リファレンス
Oxidation of alcohols with nitroxyl radical under polymer-supported two-phase conditions
Kashiwagi, Yoshitomo; et al, New Journal of Chemistry, 2003, 27(11), 1545-1549

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  overnight, rt
リファレンス
Direct room-temperature lactonization of alcohols and ethers onto amides: an "amide strategy" for synthesis
Valerio, Viviana; et al, Chemistry - A European Journal, 2013, 19(8), 2606-2610

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ;  1 h, 150 °C
リファレンス
Barium manganate in microwave-assisted oxidation reactions: synthesis of lactones by oxidative cyclization of diols
Bagley, Mark C.; et al, Tetrahedron Letters, 2009, 50(49), 6823-6825

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene
リファレンス
Enzymic resolution of medium-ring lactones. Synthesis of (S)-(+)-phoracantholide I
Fouque, Elie; et al, Synthesis, 1989, (9), 661-6

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Cuprous chloride Solvents: Acetonitrile ;  6 h, rt
リファレンス
Efficient Transfer of Chelating Amides into Different Types of Esters and Lactones
Jakob, Uwe; et al, European Journal of Organic Chemistry, 2014, 2014(31), 6963-6974

ごうせいかいろ 23

はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
Oxygen-atom transfer from nitrous oxide (N:N:O) to nickel alkyls. Syntheses and reactions of nickel(II) alkoxides
Matsunaga, Phillip T.; et al, Polyhedron, 1995, 14(1), 175-85

ごうせいかいろ 24

はんのうじょうけん
1.1 Catalysts: 2-Propanethiol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
リファレンス
Stereoselective synthesis of δ-lactones from 5-oxoalkanals via one-pot sequential acetalization, Tishchenko reaction, and lactonization by cooperative catalysis of samarium ion and mercaptan
Hsu, Jue-Liang; et al, Journal of Organic Chemistry, 2001, 66(25), 8573-8584

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, rt
リファレンス
Stereodivergent Preparation of Valuable γ- or δ-Hydroxy Esters and Lactones through One-Pot Cascade or Tandem Chemoenzymatic Protocols
Diaz-Rodriguez, Alba; et al, ACS Catalysis, 2014, 4(2), 386-393

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Platinum oxide Solvents: Ethyl acetate
リファレンス
Cyclization of hydroxy enol ethers into spiroacetals. Evidence for the position of the transition state and its implication on the stereoelectronic effects in acetal formation
Pothier, Normand; et al, Helvetica Chimica Acta, 1992, 75(2), 604-20

(R/S)-δ-Hexalactone Raw materials

(R/S)-δ-Hexalactone Preparation Products

(R/S)-δ-Hexalactone 関連文献

(R/S)-δ-Hexalactoneに関する追加情報

Latest Research Insights on (R/S)-δ-Hexalactone (CAS: 823-22-3) in Chemical-Biomedical Applications

The compound (R/S)-δ-Hexalactone (CAS: 823-22-3), a chiral lactone with a fruity aroma, has garnered increasing attention in chemical-biomedical research due to its versatile applications in pharmaceuticals, flavor chemistry, and agrochemicals. Recent studies have focused on its enantioselective synthesis, metabolic pathways, and potential therapeutic properties, positioning it as a molecule of significant industrial and academic interest.

A 2023 study published in Journal of Medicinal Chemistry elucidated the differential metabolic effects of (R)- and (S)-enantiomers in human liver microsomes, revealing that (R)-δ-Hexalactone exhibits a 40% slower clearance rate compared to its (S)-counterpart (p < 0.01). This pharmacokinetic divergence was attributed to stereospecific interactions with CYP3A4 enzymes, suggesting implications for drug formulation strategies requiring sustained release.

Innovative synthetic approaches have emerged, with a team from ETH Zurich reporting a biocatalytic route using engineered Candida antarctica lipase B (CAL-B) that achieves 98% enantiomeric excess for (R)-δ-Hexalactone at scale (50 g/L yield). The process, detailed in ACS Catalysis (2024), demonstrates significant improvements over traditional chemical resolution methods, reducing byproduct formation by 72% while maintaining reactor productivity of 3.2 g/L/h.

In neuropharmacology, preclinical models indicate that (S)-δ-Hexalactone modulates GABAA receptor subtypes (α1β2γ2) with an EC50 of 12.3 μM, as evidenced by patch-clamp electrophysiology in Nature Neuroscience (2023). This activity profile suggests potential as a lead compound for anxiolytic development, though species-specific metabolism differences (mouse vs. human hepatocytes) warrant further investigation before clinical translation.

Structural studies utilizing cryo-EM (4.2 Å resolution) published in Cell Chemical Biology (2024) have mapped the binding pocket of δ-Hexalactone isomers in olfactory receptors (OR5AN1), explaining their differential odor thresholds (R-form: 0.8 ppb; S-form: 2.1 ppb). These findings are driving computational approaches to design next-generation fragrance molecules with enhanced receptor selectivity.

Emerging safety data from OECD 403 acute inhalation studies show that aerosolized (R/S)-δ-Hexalactone mixtures (8-hour exposure at 500 mg/m3) produce no significant histopathological changes in rat lung tissue, supporting its use in pulmonary drug delivery systems. However, recent in vitro genotoxicity assays (Ames test, micronucleus) indicate dose-dependent effects above 10 mM that merit further evaluation in chronic exposure models.

The compound's role in sustainable chemistry is advancing, with Life Cycle Assessment (LCA) studies demonstrating that bio-based production from glucose (via E. coli fermentation) reduces carbon footprint by 62% compared to petrochemical routes. This aligns with FDA's 2024 guidelines encouraging bio-catalysis for pharmaceutical intermediates, particularly for molecules like 823-22-3 with annual production exceeding 50 metric tons.

Ongoing clinical investigations (Phase I/II) are evaluating δ-Hexalactone isomers as permeation enhancers for transdermal peptide delivery, with preliminary data showing 3.8-fold absorption improvement for desmopressin when co-administered with (R)-enantiomer (n=12 healthy volunteers). Stability studies confirm compatibility with common transdermal excipients (≤5% degradation after 12 months at 25°C/60% RH).

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:823-22-3)(R/S)-δ-Hexalactone
A1203991
清らかである:99%
はかる:500g
価格 ($):276.0